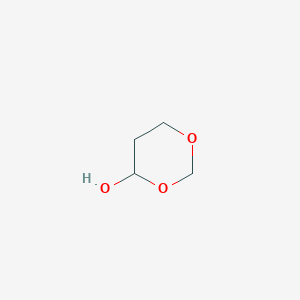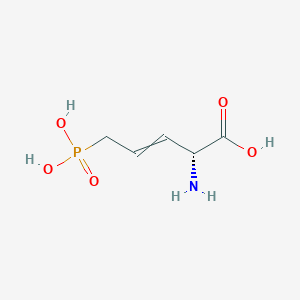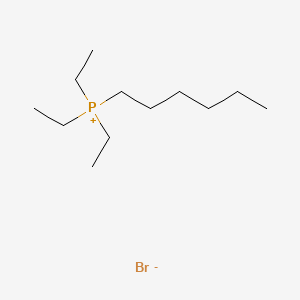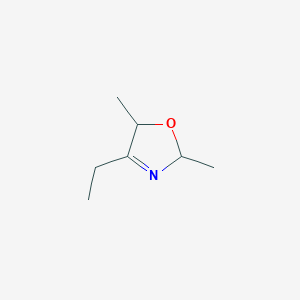![molecular formula C24H26OS2 B14599383 4-tert-Butyl-2,6-bis[(phenylsulfanyl)methyl]phenol CAS No. 61151-08-4](/img/structure/B14599383.png)
4-tert-Butyl-2,6-bis[(phenylsulfanyl)methyl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-tert-Butyl-2,6-bis[(phenylsulfanyl)methyl]phenol is an organic compound characterized by its unique structure, which includes a tert-butyl group and two phenylsulfanyl groups attached to a phenol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-Butyl-2,6-bis[(phenylsulfanyl)methyl]phenol typically involves the reaction of 4-tert-butylphenol with phenylsulfanyl methylating agents under controlled conditions. One common method includes the use of a Friedel-Crafts alkylation reaction, where 4-tert-butylphenol is reacted with phenylsulfanyl methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in high purity .
Análisis De Reacciones Químicas
Types of Reactions
4-tert-Butyl-2,6-bis[(phenylsulfanyl)methyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the phenylsulfanyl groups, yielding the corresponding phenol derivative.
Substitution: Electrophilic substitution reactions can occur at the phenol ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nitrating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Phenol derivatives.
Substitution: Halogenated or nitrated phenol derivatives.
Aplicaciones Científicas De Investigación
4-tert-Butyl-2,6-bis[(phenylsulfanyl)methyl]phenol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant properties and its ability to scavenge free radicals.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized as a stabilizer in polymers and as an additive in lubricants to enhance their performance.
Mecanismo De Acción
The mechanism of action of 4-tert-Butyl-2,6-bis[(phenylsulfanyl)methyl]phenol involves its interaction with molecular targets such as free radicals and enzymes. The phenylsulfanyl groups can donate electrons to neutralize free radicals, thereby exhibiting antioxidant properties. Additionally, the compound may inhibit specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects .
Comparación Con Compuestos Similares
Similar Compounds
2,6-Di-tert-butylphenol: Another phenol derivative with antioxidant properties.
2,4-Dimethyl-6-tert-butylphenol: Used as an antioxidant in fuels and polymers.
2,2’-Methylenebis(6-tert-butyl-4-methylphenol): Known for its use as an antioxidant in rubber and plastic industries.
Uniqueness
4-tert-Butyl-2,6-bis[(phenylsulfanyl)methyl]phenol is unique due to the presence of phenylsulfanyl groups, which enhance its antioxidant properties compared to other similar compounds. This structural feature allows it to effectively scavenge free radicals and inhibit oxidative processes .
Propiedades
Número CAS |
61151-08-4 |
|---|---|
Fórmula molecular |
C24H26OS2 |
Peso molecular |
394.6 g/mol |
Nombre IUPAC |
4-tert-butyl-2,6-bis(phenylsulfanylmethyl)phenol |
InChI |
InChI=1S/C24H26OS2/c1-24(2,3)20-14-18(16-26-21-10-6-4-7-11-21)23(25)19(15-20)17-27-22-12-8-5-9-13-22/h4-15,25H,16-17H2,1-3H3 |
Clave InChI |
GLDIXIXYLYBXNM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=C(C(=C1)CSC2=CC=CC=C2)O)CSC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(4-Fluorophenyl)nonyl]imidazole;nitric acid](/img/structure/B14599307.png)

![1-Propanone, 1-[3-(chloromethyl)-3-methyloxiranyl]-](/img/structure/B14599331.png)







![[(4,4-Dimethyl-1,3-oxazolidin-3-yl)methoxy]methanol](/img/structure/B14599373.png)
![1-[1-(2,4-Dimethoxyphenyl)hexyl]-1H-imidazole](/img/structure/B14599381.png)


